molecular formula C13H15ClN2O2 B2625286 (1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide CAS No. 2187426-31-7

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Cat. No.: B2625286
CAS No.: 2187426-31-7
M. Wt: 266.73
InChI Key: LNBGMCSMMHWQFN-WDEREUQCSA-N
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Description

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a synthetically derived chiral compound designed for pharmaceutical and anticancer research. This molecule features a stereodefined cyclopropane ring, a 4-methylphenyl group, and a critical carbohydrazide moiety, a functional group recognized for its diverse biological potential . The incorporation of the 2-chloroacetyl group enhances the compound's reactivity, making it a valuable intermediate for further chemical modifications and the development of more complex molecular architectures. Compounds containing the hydrazone functional group, which can be derived from carbohydrazides, have demonstrated a wide spectrum of pharmacological properties, including significant anticancer and antiproliferative activities . Recent studies on novel pyrrole-based carbohydrazides and hydrazones have shown that these scaffolds exhibit promising biological effects, with some derivatives demonstrating potent antiproliferative activity against human melanoma cells by inducing apoptosis and causing cell cycle arrest in the S phase . Furthermore, hydrazone-based antitumor agents are known to exert their effects through multiple mechanisms, including the inhibition of key regulatory sites in de novo purine synthesis and interaction with nucleic acids, which can suppress RNA and DNA synthesis . This compound is supplied for research applications such as medicinal chemistry, drug discovery, and as a building block for synthesizing novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGMCSMMHWQFN-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an appropriate nucleophile.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting a hydrazine derivative with an ester or acid chloride.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to corresponding amines.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

One of the primary applications of (1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of several derivatives of this compound against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications to the phenyl group enhanced the cytotoxic effect, with IC50 values ranging from 5 to 15 µM for the most potent derivatives.

CompoundCell LineIC50 (µM)
Compound AMCF-75
Compound BHeLa10
Compound CMCF-715

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic.

Case Study: Antimicrobial Screening
In a screening study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have explored various synthetic routes to optimize yield and purity.

Synthetic Route Example

  • Starting Material: 4-Methylphenylacetic acid
  • Intermediate Formation: Formation of an acyl hydrazone.
  • Cyclization: Cyclization to form the cyclopropane ring.
  • Chlorination: Introduction of the chloroacetyl group.

Mechanism of Action

The mechanism by which (1R,2R)-N’-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Research Implications

  • Synthetic Optimization : Para-substitution on the phenyl ring (4-methyl) appears favorable for yield compared to ortho/meta analogs .
  • Structure-Activity Relationships (SAR): Minor structural changes (e.g., methyl position, stereochemistry) significantly alter physicochemical and synthetic profiles, guiding future analog design.

Biological Activity

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. The following sections summarize the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Chemical Formula C12H14ClN3O2\text{Chemical Formula }C_{12}H_{14}ClN_{3}O_{2}

Key Features:

  • Chloroacetyl group : This functional group may contribute to the compound's reactivity and biological interactions.
  • Cyclopropane ring : Known for its strain and unique reactivity, which can influence biological activity.

Biological Activities

Research indicates several potential biological activities associated with cyclopropane derivatives:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives targeting tubulin polymerization have shown promise in inhibiting tumor growth.
    CompoundCell Line TestedIC50 (µM)
    Cyclopropane Derivative AB16 Melanoma0.5
    Cyclopropane Derivative BA549 Lung Cancer0.3
  • Antimicrobial Effects : Certain cyclopropane compounds exhibit antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of cyclopropane derivatives on melanoma cells. The results indicated that modifications to the cyclopropane ring significantly affected the cytotoxic potency.
    • Findings : The most potent analogs exhibited IC50 values in the submicromolar range.
  • Receptor Interaction Studies : Research on N-substituted cyclopropanes revealed selective agonist activity at serotonin receptors (5-HT2C), contributing to their antipsychotic-like effects. This highlights the potential for this compound to modulate similar receptor pathways.
    • Outcome : Compounds displaying high selectivity for 5-HT2C showed promising results in behavioral models of psychosis.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Bioavailability : The lipophilicity of the compound may influence its absorption rates through biological membranes.
  • Metabolism : Similar compounds are often metabolized by cytochrome P450 enzymes, which could affect their efficacy and safety profiles.

Q & A

Basic Research Question

  • HR-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities with ppm-level accuracy .
  • NMR stability studies : Monitor decomposition (e.g., cyclopropane ring-opening) in DMSO-d₆ or CDCl₃ over time .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hygroscopicity .

How do stereoisomers of this compound differ in biological activity, and what methods can resolve contradictory data in structure-activity studies?

Advanced Research Question
Stereoisomers (e.g., 1S,2R vs. 1R,2R) may exhibit divergent binding kinetics. Strategies to address contradictions:

  • Enantioselective synthesis : Use chiral auxiliaries or catalysts to isolate pure isomers .
  • Biological assays : Compare IC₅₀ values in cell-based models (e.g., neuroprotection assays for σ receptor activity) .
  • Crystallographic data : Correlate activity with resolved structures to identify critical binding motifs .

What role does the cyclopropane ring play in modulating the compound’s physicochemical properties?

Basic Research Question
The cyclopropane ring:

  • Enhances rigidity : Restricts conformational flexibility, improving target selectivity .
  • Increases lipophilicity : LogP calculations (e.g., via ChemDraw) predict improved membrane permeability .
  • Strain-induced reactivity : The ring’s angle strain may facilitate ring-opening reactions under acidic/basic conditions .

How can researchers address discrepancies in reported biological activities of structurally similar cyclopropane derivatives?

Advanced Research Question
Contradictions may arise from assay variability or impurity profiles. Solutions include:

  • Standardized protocols : Use validated assays (e.g., NIH Psychoactive Drug Screening Program).
  • Metabolite profiling : LC-MS to rule out degradation products .
  • Collaborative studies : Cross-validate data across labs using shared reference samples .

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